molecular formula C14H10BrClN2O3 B2842645 N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide CAS No. 565194-86-7

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide

Cat. No.: B2842645
CAS No.: 565194-86-7
M. Wt: 369.6
InChI Key: XBLOKEAHWJHVOD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₀BrClN₂O₃ (derived from SMILES in and ). Structural Features: The compound consists of a 2-bromo-4-nitrophenyl group attached to a 2-chloro-2-phenylacetamide moiety. Key functional groups include a bromo substituent at the ortho position, a nitro group at the para position on the phenyl ring, and a chloro-substituted phenylacetamide chain. SMILES: C1=CC(=C(C=C1N+[O-])Br)NC(=O)C(Cl)C2=CC=CC=C2 (adapted from ).

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-11-8-10(18(20)21)6-7-12(11)17-14(19)13(16)9-4-2-1-3-5-9/h1-8,13H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLOKEAHWJHVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide typically involves multiple steps. One common method starts with the nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-chloro-2-phenylacetyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The phenylacetamide moiety can undergo oxidation to form corresponding acids or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Formation of N-(2-amino-4-nitrophenyl)-2-chloro-2-phenylacetamide.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, synthesizing insights from recent studies and documented case reports.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that derivatives of this compound can exhibit potent antitubercular activity, as seen in studies evaluating their efficacy against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A notable study synthesized several derivatives based on the 2-phenoxy-N-phenylacetamide scaffold, which includes this compound. The most potent derivative exhibited a minimal inhibitory concentration (MIC) of 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as an antitubercular agent .

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Activity Against
This compound4M. tuberculosis H37Rv
Other derivativesVariesVarious bacterial strains

Safety Profile

Assessments of cytotoxicity in normal cell lines have shown that some derivatives maintain a favorable safety profile, making them suitable candidates for further pharmacological development . It is crucial to evaluate both efficacy and safety to ensure that new compounds can be used therapeutically without adverse effects.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and bromo groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(2-Bromo-4-nitrophenyl)-2-nitrobenzenesulfonamide (4b)
  • Molecular Formula : C₁₂H₈BrN₃O₆S ().
  • Key Differences : Replaces the chloro-phenylacetamide group with a nitrobenzenesulfonamide moiety.
  • Physical Properties : Melting point (mp) = 177–178°C; IR peaks at 3280 (N–H stretch), 1570, 1340 cm⁻¹ (nitro/sulfonamide vibrations) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S ().
  • Key Differences : Features a methylsulfonyl group instead of bromo and chloro-phenyl substituents. The nitro group is at the para position relative to the chloro substituent.
  • Crystal Structure : Exhibits intermolecular interactions (C–H⋯O) that stabilize the lattice, influencing solubility and thermal stability .
2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide
  • Molecular Formula : C₁₅H₁₀Cl₂N₂O₄ ().
  • Key Differences : Substitutes the phenylacetamide group with a 2-chlorobenzoyl moiety, introducing a ketone functional group. This alteration may enhance electrophilic reactivity .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
N-(2-Bromo-4-nitrophenyl)-2-phenylacetamide Not reported Expected ~3280 (N–H) Aromatic protons: 7.2–8.5 (unresolved)
4b () 177–178 3280, 1570, 1340 1H NMR: 7.76–8.41 (aromatic multiplet)
5b (N-methyl derivative, ) 143–145 1590, 1560, 1360 3.48 (s, 3H, CH₃)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported 1710 (C=O) C9–H9B⋯O3 interaction

Elemental Analysis Comparison :

  • 4b : Calcd C 35.84%, H 2.00%, N 10.45%; Found C 35.72–35.78%, N 10.37–10.51% .
  • N-(2-Bromo-4-nitrophenyl)-2-phenylacetamide : Theoretical C ~45%, H ~2.5% (estimated from formula).

Biological Activity

N-(2-bromo-4-nitrophenyl)-2-chloro-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromo and nitro group on the phenyl ring, which may influence its biological properties. The synthesis typically involves acylation reactions starting from 4-nitroaniline and appropriate halogenated acetic acid derivatives. The compound's structure can be represented as follows:

C15H13BrClN2O3\text{C}_{15}\text{H}_{13}\text{BrClN}_2\text{O}_3

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.5 μg/mL
2Escherichia coli1.0 μg/mL
3Pseudomonas aeruginosa0.25 μg/mL

These findings suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds, likely due to increased lipophilicity and better membrane penetration.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Case Study: Anticancer Evaluation

In a study evaluating the effects of related compounds on breast cancer cell lines (MCF7), it was found that certain derivatives led to significant reductions in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, which revealed increased annexin V staining in treated cells.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (μM)Mechanism of Action
A10Apoptosis induction
B15Cell cycle arrest
C5Inhibition of STAT3 pathway

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that compounds with similar structures can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Interaction with DNA : Certain derivatives may intercalate into DNA or disrupt its replication process, leading to cell death.
  • Signal Transduction Pathway Modulation : The compound may affect key signaling pathways such as NF-kB and STAT3, which are crucial in inflammation and cancer progression.

Q & A

Q. What computational approaches predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or ProTox-II models assess CYP450 metabolism and hepatotoxicity. The nitro group may generate reactive oxygen species (ROS), flagged by ToxTree .
  • MD Simulations : GROMACS simulations (AMBER force field) model liver microsome interactions to predict esterase-mediated hydrolysis .

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